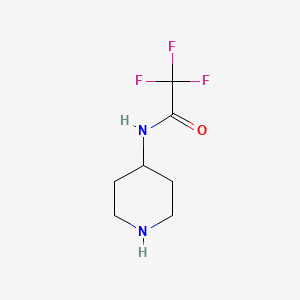

2,2,2-trifluoro-N-(piperidin-4-yl)acetamide

Overview

Description

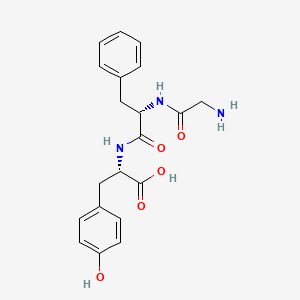

The compound "2,2,2-trifluoro-N-(piperidin-4-yl)acetamide" is a trifluoromethylated nitrogen-containing molecule, which is of significant interest due to its potential biological effects. Such compounds are increasingly being synthesized for their relevance in the pharmaceutical industry, particularly as building blocks for peptidomimetic units and heterocycles like piperidines and beta-lactams .

Synthesis Analysis

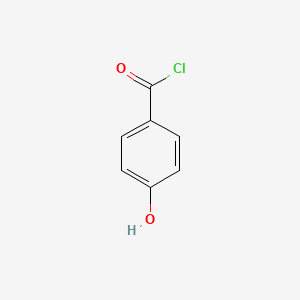

The synthesis of related piperidine derivatives has been explored through various methodologies. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidin-4-yl moiety involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired piperidine derivatives . Another approach for synthesizing piperidine derivatives is through tandem alkynyl aza-Prins-Ritter reactions, which have been shown to be efficient and provide good yields . Additionally, metal triflate-catalyzed diastereoselective nucleophilic substitution reactions have been developed for the synthesis of piperidine derivatives, demonstrating high selectivity and efficiency .

Molecular Structure Analysis

The molecular structures of synthesized piperidine derivatives are typically elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of substituents attached to the piperidine ring . In some cases, X-ray crystallography is also employed to confirm stereochemical assignments .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which have been explored with different reagents and catalysts such as metal triflates. The reactivity and selectivity of these reactions are influenced by the substituents on the piperidine ring and the reaction conditions . The Prins cyclization and Ritter reactions are also utilized in the synthesis of piperidine derivatives, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting points, and reactivity, are closely related to their molecular structure. The presence of the trifluoromethyl group and other substituents significantly impacts these properties, which in turn affect the compound's biological activity and potential as a pharmaceutical agent . The synthesized compounds are often screened for biological activities, such as antibacterial properties and enzyme inhibition, to assess their potential applications .

Scientific Research Applications

Synthesis of Biologically Active Compounds

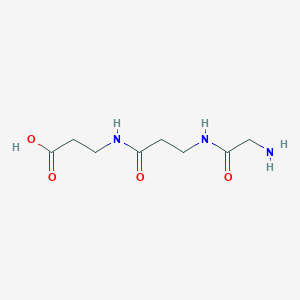

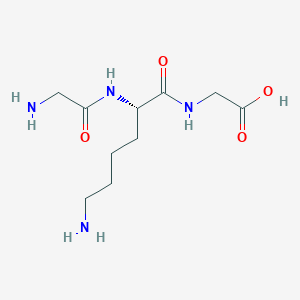

A series of N-substituted-2" -[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was synthesized, displaying promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential for therapeutic applications in conditions related to enzyme dysfunction (Khalid et al., 2014).

Antibacterial Activity

The antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated, showing moderate inhibition against Gram-negative bacterial strains, suggesting their use in combating bacterial infections (Iqbal et al., 2017).

Catalysis and Organic Synthesis

Nano magnetite (Fe3O4) was identified as an efficient catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation, highlighting a clean and high-yield method for compound synthesis (Mokhtary & Torabi, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2,2,2-trifluoro-N-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h5,11H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIRKOCSSOKHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444690 | |

| Record name | 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97181-51-6 | |

| Record name | 2,2,2-Trifluoro-N-4-piperidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97181-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

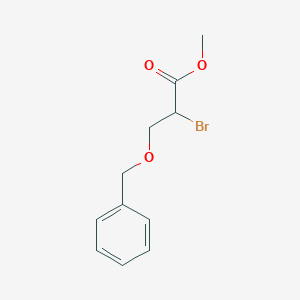

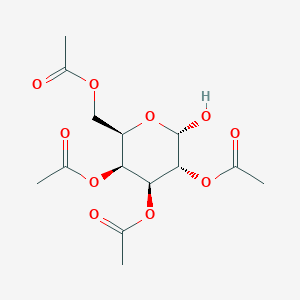

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)